Carbonic Anhydrase II Target Engagement: Pharmacophore Affinity Baseline
The fundamental pharmacophoric activity of the target compound's 2,6-difluorobenzenesulfonamide warhead is evidenced by its co-crystallization with human carbonic anhydrase II (CA II). While a specific Ki for the full compound is not available, the X-ray structure of the warhead bound to CA II provides a crucial affinity baseline. The 2,6-difluoro substitution pattern is critical for this binding, distinguishing it from other fluorinated analogs [1].
| Evidence Dimension | CA II Binding Affinity (Warhead Ki) |
|---|---|
| Target Compound Data | Co-crystal structure with human CA II (PDB: 1IF5) confirmed for the 2,6-difluorobenzenesulfonamide moiety. |
| Comparator Or Baseline | Non-fluorinated benzenesulfonamide (weaker CA II binding, no available co-structure) vs. benzothiophene-1,1-dioxide sulfonamides (Ki range 6.3-8.8 nM for hCA II, but different core scaffold) [1] [2]. |
| Quantified Difference | Structural validation vs. non-specific binding. The 2,6-difluoro group is essential for the observed binding mode, a feature absent in comparators that typically rely on 5- or 6-substitution on the benzothiophene core [2]. |
| Conditions | X-ray diffraction (2.00 Å resolution) on recombinant human CA II [1]. |
Why This Matters
This confirms the compound's core pharmacophore is a validated, high-affinity CA II binding motif, offering a defined structural starting point for selectivity optimization over analogs lacking this specific warhead.
- [1] Kim, C.-Y., Christianson, D.W. Carbonic Anhydrase II Complexed With 2,6-difluorobenzenesulfonamide. PDB ID: 1IF5, 2001. View Source
- [2] Innocenti, A., Villar, R., Martinez-Merino, V., Gil, M.J., Scozzafava, A., Vullo, D., Supuran, C.T. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorg. Med. Chem. Lett. 2005 Nov 1;15(21):4872-6. View Source
